molecular formula C19H16N2O B11528690 2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile CAS No. 77609-10-0

2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile

Cat. No.: B11528690
CAS No.: 77609-10-0
M. Wt: 288.3 g/mol
InChI Key: SZRLNEYBTZVYLT-UHFFFAOYSA-N
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Description

2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile is an organic compound with a complex structure that includes phenyl and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with p-tolylacetonitrile, followed by cyclization and subsequent nitrile formation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the nitrile group to an amine or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-2-phenyl-3-p-tolyl-propionitrile
  • 2-(2-Bromo-3-oxo-1-phenyl-3-m-tolyl-propyl)-2-methyl-indan-1,3-dione

Uniqueness

2-(3-Oxo-1-phenyl-3-p-tolyl-propyl)-malononitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenyl and p-tolyl groups, along with the malononitrile moiety, makes it a versatile compound for various applications.

Properties

CAS No.

77609-10-0

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

2-[3-(4-methylphenyl)-3-oxo-1-phenylpropyl]propanedinitrile

InChI

InChI=1S/C19H16N2O/c1-14-7-9-16(10-8-14)19(22)11-18(17(12-20)13-21)15-5-3-2-4-6-15/h2-10,17-18H,11H2,1H3

InChI Key

SZRLNEYBTZVYLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)C(C#N)C#N

Origin of Product

United States

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